Tanshinone IIB

Description

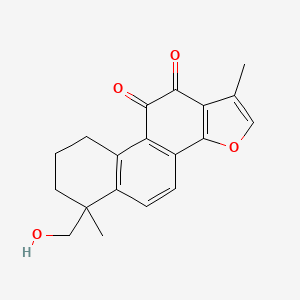

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tanshinone IIB: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The complex and multifactorial nature of these disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Tanshinone IIB (TSB), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate for neuroprotection. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in neurodegeneration, focusing on its anti-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for neurodegenerative diseases. While the broader class of tanshinones, particularly Tanshinone IIA, has been extensively studied for its antioxidant and anti-inflammatory properties, this guide will focus on the currently established mechanisms of this compound, highlighting areas for future investigation.

Core Mechanism of Action: Inhibition of Neuronal Apoptosis

The primary neuroprotective mechanism of this compound elucidated to date is its potent inhibition of neuronal apoptosis, or programmed cell death. Apoptosis is a critical pathway implicated in the neuronal loss observed in various neurodegenerative conditions. This compound has been demonstrated to interfere with key molecular players in the apoptotic cascade, thereby promoting neuronal survival.

Modulation of the Bcl-2 Family Proteins and Caspase-3

In vitro studies have shown that this compound effectively mitigates staurosporine-induced apoptosis in rat cortical neurons.[1][2] This neuroprotective effect is achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, this compound has been shown to suppress the expression of the pro-apoptotic protein Bax while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2 in the context of an apoptotic insult.[1][2] This action helps to maintain the integrity of the mitochondrial membrane and prevent the release of pro-apoptotic factors.

Furthermore, this compound has been observed to decrease the expression of cleaved caspase-3.[1][2] Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By reducing the levels of active caspase-3, this compound effectively halts the final execution phase of apoptosis.

Signaling Pathway

The anti-apoptotic action of this compound primarily involves the intrinsic mitochondrial pathway of apoptosis. The following diagram illustrates the key intervention points of this compound within this pathway.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotective Effects of this compound on Staurosporine-Induced Cortical Neuron Apoptosis

| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |

| Control | - | 100% | [1][2] |

| Staurosporine | 50 nM | ~50% | [1][2] |

| This compound + Staurosporine | 1 µM | Significantly increased vs. Staurosporine alone | [1][2] |

| This compound + Staurosporine | 10 µM | Further significantly increased vs. Staurosporine alone | [1][2] |

Data are presented as approximate values based on graphical representations in the cited literature.

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Dosage (mg/kg) | Infarct Volume Reduction (%) | Reference |

| Vehicle | - | 0% | [1] |

| This compound | 5 | Significant reduction | [1] |

| This compound | 25 | Further significant reduction | [1] |

Significance is reported as described in the source publication.

Experimental Protocols

Staurosporine-Induced Neuronal Apoptosis in Rat Cortical Neurons (In Vitro)

-

Primary Cortical Neuron Culture:

-

Cortical neurons are harvested from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats.

-

The cortices are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated culture plates.

-

Neurons are cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

-

-

This compound Treatment and Staurosporine Induction:

-

After 7-9 days in culture, neurons are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for a specified period.

-

Apoptosis is then induced by adding staurosporine (e.g., 50 nM) to the culture medium.

-

Cells are incubated for a further 24 hours.

-

-

Assessment of Apoptosis:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

DNA Laddering: A hallmark of apoptosis, DNA fragmentation is visualized by agarose gel electrophoresis of extracted genomic DNA.

-

Western Blot Analysis: Protein levels of Bax, Bcl-2, and cleaved caspase-3 are determined by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.

-

References

- 1. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of Tanshinone IIB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIB is a lipophilic diterpenoid quinone and one of the primary bioactive constituents isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen). This traditional Chinese medicine has a long history of use in the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has revealed that this compound possesses a wide array of therapeutic properties, including potent neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the primary pharmacological effects of this compound, focusing on its molecular mechanisms of action. The information is presented with detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development efforts.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective activity in various models of neuronal injury, particularly in the context of cerebral ischemia. Its mechanisms of action are primarily centered on the inhibition of apoptosis and the reduction of oxidative stress.

Quantitative Data on Neuroprotective Effects

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | 5 and 25 mg/kg this compound (i.p.) | Significant reduction | [1] |

| MCAO in mice | Brain Infarct Volume | This compound | 37% reduction | [2] |

| Staurosporine-induced apoptosis in rat cortical neurons | Cytotoxicity and Apoptosis | Co-treatment with this compound | Concentration-dependent inhibition | [3] |

| Staurosporine-induced apoptosis in rat cortical neurons | DNA Laddering | Co-treatment with this compound | Concentration-dependent reduction | [3] |

| Staurosporine-induced apoptosis in rat cortical neurons | Bax protein expression | Co-treatment with this compound | Suppression of elevated levels | [3] |

| Staurosporine-induced apoptosis in rat cortical neurons | Bcl-2 and Caspase-3 protein expression | Co-treatment with this compound | Decrease in expression | [3] |

Experimental Protocols

This protocol is widely used to mimic focal cerebral ischemia.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia: Anesthetize the rat with an intraperitoneal injection of a suitable anesthetic (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

-

Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).

-

Infarct Volume Measurement: Euthanize the animal and remove the brain. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips.

-

Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) with or without co-treatment with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Wash the cells with PBS.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.

-

Signaling Pathway

Cardiovascular Effects

This compound exerts significant protective effects on the cardiovascular system, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic actions. These properties contribute to its efficacy in models of myocardial ischemia-reperfusion injury.

Quantitative Data on Cardiovascular Effects

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Myocardial Ischemia-Reperfusion in rats | Myocardial Infarct Size | Tanshinone IIA (a related compound) | Significant reduction | [4] |

| Myocardial Ischemia-Reperfusion in rats | Myocardial Apoptosis | Tanshinone IIA | Decreased | [4] |

| H9c2 cells anoxia/reoxygenation | Cell Viability | 8 µM Tanshinone IIA | Significantly increased | [2] |

| H9c2 cells anoxia/reoxygenation | Caspase-3 Activity | 8 µM Tanshinone IIA | Significantly decreased | [2] |

| Myocardial Ischemia in rats | Bcl-2 Expression | Tanshinone IIA (10 mg/kg) | Upregulated | [5] |

| Myocardial Ischemia in rats | Bax Expression | Tanshinone IIA (10 mg/kg) | Downregulated | [4] |

| Myocardial Ischemia in rats | Caspase-3, Cyto c, Apaf-1 Expression | Tanshinone IIA (10 mg/kg) | Downregulated | [5] |

Experimental Protocols

This cell-based model simulates the conditions of myocardial ischemia and reperfusion.

-

Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% fetal bovine serum.

-

Simulated Ischemia: To induce ischemia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 4-6 hours).

-

Simulated Reperfusion: To simulate reperfusion, replace the ischemic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a set period (e.g., 12-24 hours).

-

Treatment: this compound can be added to the culture medium before the ischemic period, during ischemia, or during the reperfusion phase to evaluate its protective effects.

-

Assessment of Cell Injury:

-

Cell Viability: Use the MTT assay to quantify the number of viable cells.

-

Apoptosis: Employ the TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining.

-

Enzyme Release: Measure the activity of lactate dehydrogenase (LDH) in the culture medium as an indicator of cell membrane damage.

-

This technique is used to quantify the expression of key apoptosis-related proteins.

-

Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathway

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| LPS-induced RAW 264.7 cells | iNOS gene expression and NO production | 10 µM Tanshinone IIA | Inhibition | |

| LPS-induced RAW 264.7 cells | IL-1β, IL-6, and TNF-α expression | 10 µM Tanshinone IIA | Inhibition | |

| LPS-stimulated THP-1 macrophages | TNF-α, IL-1β, and IL-8 mRNA and protein expression | 5 µM various tanshinones | Significant inhibition (stronger than Tanshinone IIA) | [6] |

Experimental Protocols

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

This method quantifies the concentration of cytokines in cell culture supernatants or biological fluids.

-

Sample Collection: Collect cell culture supernatants or serum samples from treated and control groups.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Add a biotinylated detection antibody and incubate for 1-2 hours.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Signaling Pathway

Anticancer Effects

This compound and related tanshinones have demonstrated promising anticancer activity against a variety of cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of proliferation and metastasis.

Quantitative Data on Anticancer Effects

| Cell Line | Parameter Measured | Treatment | Result (IC50) | Reference |

| Human promyelocytic leukemia (HL-60) | Apoptosis | Tanshinone IIA | Dose-dependent induction | [7] |

| Human erythroleukemic (K562) | Apoptosis | Tanshinone IIA | Dose-dependent induction | [7] |

| Human breast cancer (MDA-MB-231) | Proliferation | Tanshinone IIA | Dose- and time-dependent inhibition | [8] |

| Human oral cancer (KB) | Cell Proliferation/Viability | Tanshinone IIA | Dose-dependent suppression | [9] |

| Cholangiocarcinoma cells | Malignant growth, invasion, and migration | Tanshinone IIA | Suppression | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified time period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Lyse the treated and control cells to release cellular contents.

-

Assay Reaction:

-

Incubate the cell lysates with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

-

Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.

-

-

Detection: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the control.

Signaling Pathway

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its potent neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects are supported by a growing body of scientific evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways related to apoptosis, inflammation, and cell proliferation. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets and pathways, as well as its pharmacokinetic and safety profiles in preclinical and clinical settings, to pave the way for its development as a novel therapeutic agent.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 7. assaygenie.com [assaygenie.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tanshinone IIB: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIB is a lipophilic diterpenoid and one of the active constituents found in the dried root of Salvia miltiorrhiza Bunge, a perennial plant widely used in traditional Chinese medicine known as Danshen.[1][2] This compound, along with other tanshinones, is recognized for its significant pharmacological properties, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, various extraction methodologies with comparative data, detailed experimental protocols, and an exploration of its known signaling pathways.

Natural Source: Salvia miltiorrhiza (Danshen)

Salvia miltiorrhiza, a member of the Lamiaceae family, is the primary natural source of this compound.[1][2] The pharmacologically active compounds, including this compound, are primarily concentrated in the root of the plant.[4] Tanshinones are fat-soluble compounds, a characteristic that dictates the choice of solvents and methods for their efficient extraction.[4][5]

Extraction of this compound from Salvia miltiorrhiza

The extraction of this compound and other tanshinones from Salvia miltiorrhiza can be achieved through various methods, ranging from conventional solvent-based techniques to more modern, efficiency-enhanced approaches. The selection of the extraction method depends on factors such as desired yield, purity, extraction time, and environmental considerations.

Comparative Analysis of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of tanshinones, providing a comparative overview of different methodologies. It is important to note that many studies focus on the more abundant Tanshinone IIA or total tanshinones, which can serve as a proxy for the extraction efficiency of the structurally similar this compound.

| Extraction Method | Solvent/Conditions | Target Analyte(s) | Yield/Efficiency | Reference |

| Microwave-Assisted Extraction (MAE) | 95% (v/v) Ethanol, 2 min, 10:1 liquid/solid ratio | Tanshinone IIA, Cryptotanshinone, Tanshinone I | Tanshinone IIA: 0.29%, Cryptotanshinone: 0.23%, Tanshinone I: 0.11% | [6] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 95% ethanol as co-solvent; 20 MPa pressure, 45°C | Tanshinone IIA, Tanshinone I, Cryptotanshinone | Optimized for high yield, but specific percentage not stated. | [5] |

| Ultrasound-Assisted Extraction (UAE) | 75% Methanol, 30 min, room temperature | Tanshinone IIA and Salvianolic Acid B | Not specified for individual compounds | [7] |

| Solvent Extraction (Heat Reflux) | 90% Methanol, refluxed twice for 0.5 h each at 75°C | Tanshinone IIA | Optimized method, specific yield not provided. | |

| Cloud Point Extraction (CPE) | 3% lecithin (w/v), 2% NaCl (w/v), pH 6, room temperature | Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | Improvement over conventional water extraction: 6.81% for Tanshinone IIA. | [1] |

| Solvent Extraction | Methanol or Ethanol | Total Tanshinones | Methanol: 3103.1 µg/g, Ethanol: 3021.6 µg/g | [8] |

| SFE | Supercritical CO2 at 70°C and 400 bar | Total Tanshinones | 2869.9 µg/g | [8] |

Experimental Protocols

This section provides detailed methodologies for key extraction techniques.

2.2.1. Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on an optimized method for the extraction of various tanshinones.[6]

-

Sample Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material and place it in a suitable microwave extraction vessel.

-

Add 10 mL of 95% (v/v) ethanol to the vessel.

-

Secure the vessel in the microwave extractor.

-

Apply microwave irradiation for 2 minutes.

-

-

Post-Extraction:

-

Allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

The resulting filtrate contains the extracted tanshinones, including this compound, and can be used for further analysis or purification.

-

2.2.2. Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on an optimized method for tanshinone extraction.[5]

-

Sample Preparation: The dried roots of Salvia miltiorrhiza are ground to a consistent particle size.

-

Extraction:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Set the extraction parameters:

-

Extraction Pressure: 20 MPa

-

Extraction Temperature: 45°C

-

Co-solvent: 95% ethanol at a flow rate of 1.0 mL/min

-

Separation Temperature: 35°C

-

-

Pump supercritical CO2 and the co-solvent through the extraction vessel.

-

-

Collection:

-

The extracted compounds are precipitated from the supercritical fluid by reducing the pressure and/or temperature in a separator.

-

The collected extract, rich in tanshinones, can then be dissolved in a suitable solvent for further processing.

-

2.2.3. Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from a method for extracting bioactive components from Salvia miltiorrhiza.[7]

-

Sample Preparation: The dried roots of Salvia miltiorrhiza are pulverized.

-

Extraction:

-

Place 0.5 g of the powdered plant material into a flask.

-

Add 50 mL of 75% methanol aqueous solution.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

-

Post-Extraction:

-

Filter the mixture to separate the extract from the plant residue.

-

The filtrate can be used for subsequent analysis and purification of this compound.

-

2.2.4. Purification of this compound

Following initial extraction, a purification step is often necessary to isolate this compound. Techniques such as high-speed counter-current chromatography (HSCCC) and the use of macroporous resins have been shown to be effective in separating individual tanshinones from the crude extract.[9][10]

Signaling Pathways of this compound

While much of the research on the molecular mechanisms of tanshinones has focused on Tanshinone IIA, studies have begun to elucidate the specific signaling pathways modulated by this compound, particularly in the context of its neuroprotective effects.

Apoptosis Signaling Pathway

A key mechanism of this compound's neuroprotective effect is the inhibition of neuronal apoptosis.[11] This is achieved through the modulation of key proteins in the apoptotic cascade. Specifically, this compound has been shown to suppress the elevated levels of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[11] Furthermore, it inhibits the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.[11]

Caption: this compound inhibits apoptosis by modulating Bax, Bcl-2, and Caspase-3.

Insights from Tanshinone IIA Signaling Pathways

Given the structural similarity between Tanshinone IIA and IIB, the well-studied signaling pathways of Tanshinone IIA can provide valuable insights into the potential mechanisms of action for this compound. These pathways are often implicated in inflammation, cell survival, and proliferation.

3.2.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Tanshinone IIA has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][4] This suggests a potential mechanism for the anti-cancer properties of tanshinones.

Caption: Tanshinone IIA's potential inhibition of the PI3K/Akt/JNK pathway.

3.2.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Tanshinone IIA has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[10] This anti-inflammatory action is relevant to its therapeutic effects in various diseases.

Caption: Tanshinone IIA's potential anti-inflammatory effect via NF-κB inhibition.

Conclusion

This compound, a key bioactive compound from Salvia miltiorrhiza, holds significant promise for therapeutic applications. This guide has provided a comprehensive overview of its natural source and various extraction techniques, highlighting the importance of selecting an appropriate method to optimize yield and purity. While modern techniques like MAE and SFE offer advantages in terms of speed and efficiency, conventional solvent extraction remains a viable option. The elucidation of its molecular mechanisms, particularly its role in inhibiting apoptosis, provides a strong foundation for further research and drug development. The exploration of signaling pathways modulated by the closely related Tanshinone IIA further expands our understanding of the potential therapeutic targets of this compound. Future research should focus on obtaining more specific quantitative data for this compound extraction and further delineating its unique signaling pathways to fully unlock its therapeutic potential.

References

- 1. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]

- 7. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

- 11. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Tanshinones: A Focus on Tanshinone IIB and a Comprehensive Case Study of Tanshinone IIA

Notice to the Reader: This technical guide aims to provide a comprehensive overview of the antioxidant properties of Tanshinone IIB. However, based on a thorough review of currently available scientific literature, there is a significant scarcity of specific research detailing the direct antioxidant mechanisms, quantitative data, and associated signaling pathways for this compound. The primary research available focuses on its neuroprotective and anti-apoptotic effects.

In contrast, Tanshinone IIA (TIIA), a structurally similar diterpenoid quinone also isolated from Salvia miltiorrhiza, has been extensively studied for its antioxidant activities. Therefore, this guide has been structured into two main sections. The first section summarizes the current, limited findings on this compound. The second, more extensive section provides a detailed technical guide on the antioxidant properties of Tanshinone IIA as a comprehensive case study. This is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the likely mechanisms and established experimental protocols that could be applied to the investigation of this compound.

Section 1: Investigating this compound - Current Evidence and Future Directions

This compound (TSB) is a major bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen), an herb widely used in traditional Chinese medicine for treating cardiovascular diseases.[1][2] While its antioxidant properties are less characterized than those of TIIA, existing research points towards a protective role in neuronal cells, which is often intrinsically linked to the mitigation of oxidative stress.

Neuroprotective and Anti-Apoptotic Effects

The most prominent research on this compound has investigated its neuroprotective effects in vitro. A key study demonstrated that TSB significantly inhibited cytotoxicity and apoptosis in rat cortical neurons induced by staurosporine, a potent apoptosis inducer.[1][3] This protective effect was concentration-dependent.

Mechanistically, TSB was found to:

-

Suppress the elevation of the pro-apoptotic protein Bax.[1]

-

Attenuate the decrease of the anti-apoptotic protein Bcl-2.[1]

-

Reduce the expression of cleaved caspase-3, a key executioner of apoptosis.[1]

These findings strongly suggest that this compound can modulate critical pathways involved in programmed cell death.[1] Since excessive reactive oxygen species (ROS) production is a primary trigger for the apoptotic cascade, it is plausible that the anti-apoptotic action of TSB is, at least in part, mediated by antioxidant activity. However, direct evidence from ROS scavenging assays or measurements of endogenous antioxidant enzyme activity for TSB is currently lacking in the reviewed literature. Further research is warranted to explore these potential mechanisms.[1]

Section 2: The Antioxidant Properties of Tanshinone IIA (TIIA) - A Comprehensive Technical Case Study

Tanshinone IIA (TIIA) is the most abundant and extensively studied lipophilic compound from Salvia miltiorrhiza.[4] Its antioxidant effects are well-documented and are attributed to a multi-pronged mechanism that involves not direct radical scavenging, but rather the modulation of endogenous antioxidant defense systems.[5][6]

Core Mechanisms of Antioxidant Action

Unlike classic antioxidants that directly scavenge free radicals, TIIA, being a fully oxidized molecule, is believed to exert its effects primarily through indirect mechanisms.[5]

-

Activation of the Nrf2/ARE Signaling Pathway: A central mechanism of TIIA's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). TIIA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of numerous antioxidant and detoxification enzymes.[7][10]

-

Upregulation of Endogenous Antioxidant Enzymes: Through Nrf2 activation and other potential mechanisms, TIIA enhances the expression and activity of key antioxidant enzymes, including:

-

Glutathione Peroxidase (GPx): TIIA has been shown to significantly increase both the mRNA levels and enzymatic activity of GPx, an enzyme crucial for reducing hydrogen peroxide and lipid hydroperoxides.[4][5]

-

Superoxide Dismutase (SOD): TIIA treatment can increase the activity of SOD, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6][11]

-

Catalase (CAT): Studies have reported that TIIA can promote the expression and activity of catalase, which is responsible for the decomposition of hydrogen peroxide into water and oxygen.[12][13]

-

-

Inhibition of Lipid Peroxidation: By bolstering the cellular antioxidant defense system, TIIA effectively reduces the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage.[6][11][14]

Quantitative Data on TIIA's Antioxidant Effects

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the antioxidant effects of Tanshinone IIA.

Table 1: Effect of Tanshinone IIA on Antioxidant Enzyme Activity

| Model System | Treatment | SOD Activity | GPx Activity | CAT Activity | Reference |

| Uric Acid-Induced HK-2 Cells | TIIA Treatment | Increased | Not Reported | Increased | [12][13] |

| Diabetic Rats (Retina) | TIIA (low and high dose) | Significantly Increased | Significantly Increased | Not Reported | [14] |

| H₂O₂-Challenged J774 Macrophages | TIIA Treatment | Not Significantly Influenced | Increased by ~20% | Not Significantly Influenced | [5] |

| Ischemia-Reperfusion Rats (Brain) | TIIA (3 and 9 mg/kg) | Increased | Not Reported | Not Reported | [15] |

| Aged Mouse Model (Liver) | TAS (Tanshinone IIA) | Increased | Increased | Increased | [16] |

Table 2: Effect of Tanshinone IIA on Lipid Peroxidation and Oxidative Stress Markers

| Model System | Treatment | MDA Levels | ROS Levels | Reference |

| Uric Acid-Induced HK-2 Cells | TIIA Treatment | Reduced | Reduced | [12][13] |

| Diabetic Rats (Retina) | TIIA (low and high dose) | Significantly Decreased | Not Reported | [14] |

| Ischemia-Reperfusion Rats (Brain) | TIIA (3 and 9 mg/kg) | Decreased | Not Reported | [15] |

| Anoxia/Reoxygenation H9c2 cells | TSN (Tanshinone IIA) 8 µM | Reduced | Reduced | [17] |

| Cerebral Infarction Model Rats | Tan IIA (35 mg/kg) | Reduced by 55.6% | Not Reported | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of compounds like TIIA.

1. Cell Culture and Oxidative Stress Induction

-

Cell Lines: Human renal tubular epithelial cells (HK-2), murine macrophage cells (J774), or hippocampal neuronal cells (HT-22) are commonly used.[5][12][18]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To mimic oxidative damage, cells are often challenged with agents like hydrogen peroxide (H₂O₂), uric acid, or subjected to oxygen-glucose deprivation/reperfusion (OGD/R).[5][12][18] For example, HK-2 cells can be stimulated with uric acid (e.g., 600 µmol/L) for 48 hours to induce an injury model.[12]

-

Treatment: Cells are pre-treated with various concentrations of TIIA (e.g., 1, 2, 4 µM) for a specified period (e.g., 24 hours) before or during the oxidative challenge.[5][12]

2. Intracellular ROS Measurement

-

Principle: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with TIIA followed by an oxidative stressor.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19]

-

3. Lipid Peroxidation (MDA) Assay

-

Principle: Malondialdehyde (MDA) is a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a red-colored complex that can be measured spectrophotometrically.[11][14]

-

Protocol:

-

Prepare cell or tissue homogenates.

-

Add the sample to a reaction mixture containing TBA and an acidic solution (e.g., trichloroacetic acid).

-

Incubate the mixture at 95°C for 30-60 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

4. Antioxidant Enzyme Activity Assays

-

Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate buffer on ice, followed by centrifugation to collect the supernatant.

-

SOD Activity Assay: This assay is often performed using a commercial kit based on the WST-1 method. The principle involves the inhibition of a water-soluble formazan dye's production by the superoxide anion. The higher the SOD activity in the sample, the lower the rate of formazan dye formation. Absorbance is read at 450 nm.[14]

-

CAT Activity Assay: Catalase activity can be measured by monitoring the decomposition of H₂O₂ at 240 nm. Alternatively, a colorimetric method using ammonium molybdate to stop the reaction can be employed, where the remaining H₂O₂ reacts with molybdate to form a yellowish complex measured at ~405 nm.[16]

-

GPx Activity Assay: This assay typically measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance is monitored at 340 nm.[14][16]

5. Western Blot Analysis for Nrf2 Pathway Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, Keap1, and downstream targets like Heme Oxygenase-1 (HO-1).

-

Protocol:

-

Extract total, cytoplasmic, and nuclear proteins from treated and control cells.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software.[9][12]

-

Mandatory Visualizations

Caption: TIIA-mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Caption: General workflow for a cell-based antioxidant activity assessment.

References

- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Tanshinone IIA Attenuates Contrast-Induced Nephropathy via Nrf2 Activation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tanshinone IIA Regulates Keap1/Nrf2 Signal Pathway by Activating Sestrin2 to Restrain Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tanshinone IIA Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the Antioxidant Effect of Tanshinone IIA on Diabetic Retinopathy and Its Mechanism Based on Integrated Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

- 16. Tanshinone IIA delays liver aging by modulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tanshinone IIA Protects Hippocampal Neuronal Cells from Reactive Oxygen Species Through Changes in Autophagy and Activation of Phosphatidylinositol 3-Kinase, Protein Kinas B, and Mechanistic Target of Rapamycin Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

Tanshinone IIA as a Modulator of Molecular Targets in Cardiovascular Disease: An In-depth Technical Guide

Disclaimer: While the user's request specified Tanshinone IIB, a comprehensive literature search revealed a significant scarcity of specific data regarding its molecular targets in cardiovascular disease. The vast majority of available research focuses on Tanshinone IIA. Therefore, this guide primarily details the molecular targets and mechanisms of Tanshinone IIA. Information that may be relevant to this compound, primarily through general references to "tanshinones," is included, but it is crucial to note that these findings are not specific to this compound and require further investigation.

Introduction

Tanshinones, a group of lipophilic diterpenoids extracted from the dried root of Salvia miltiorrhiza (Danshen), have been extensively studied for their therapeutic potential in a variety of diseases, particularly cardiovascular disorders. Among these, Tanshinone IIA (Tan IIA) is the most abundant and well-researched compound.[1] This technical guide provides a comprehensive overview of the molecular targets of Tan IIA in cardiovascular disease, aimed at researchers, scientists, and drug development professionals. The guide will delve into the signaling pathways affected by Tan IIA, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.

Key Cardiovascular Pathologies and Tanshinone IIA Intervention

Tanshinone IIA has demonstrated protective effects in various cardiovascular pathologies through its interaction with multiple molecular targets. These pathologies include:

-

Atherosclerosis: Tan IIA exhibits anti-atherosclerotic properties by inhibiting endothelial cell inflammation, oxidative stress, and apoptosis, as well as suppressing vascular smooth muscle cell (VSMC) proliferation and migration.[2][3]

-

Myocardial Infarction (MI): In the context of MI, Tan IIA has been shown to reduce infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis.[4][5]

-

Cardiac Fibrosis: Tan IIA can attenuate cardiac fibrosis by inhibiting the proliferation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins.[6][7]

-

Endothelial Dysfunction: Tan IIA protects endothelial cells from injury induced by factors such as oxidative stress and inflammatory cytokines.[1][8]

Molecular Targets and Signaling Pathways of Tanshinone IIA

Tanshinone IIA modulates several key signaling pathways implicated in cardiovascular disease. The primary molecular targets and their downstream effects are summarized below.

Anti-Inflammatory Pathways

Toll-Like Receptor 4 (TLR4)/Myeloid Differentiation factor 88 (MyD88)/Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

Tan IIA has been shown to inhibit the TLR4/MyD88/NF-κB signaling cascade, a critical pathway in the inflammatory response associated with atherosclerosis and myocardial ischemia-reperfusion injury. By suppressing this pathway, Tan IIA reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

Pro-Survival and Anti-Apoptotic Pathways

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway:

Tan IIA can activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Activation of this pathway promotes the phosphorylation of Akt, leading to the inhibition of pro-apoptotic proteins (e.g., Bad, Caspase-9) and the activation of anti-apoptotic proteins (e.g., Bcl-2). This mechanism is crucial for protecting cardiomyocytes from apoptosis during myocardial infarction and ischemia-reperfusion injury.

Oxidative Stress Regulation

Tanshinone IIA exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[10] This is particularly relevant in conditions like atherosclerosis and ischemia-reperfusion injury where oxidative stress plays a major pathogenic role.

Quantitative Data on Tanshinone IIA Activity

| Parameter | Cell Type/Model | Condition | Effect of Tanshinone IIA | Reference |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂-induced injury | Pretreatment with 3-10 μM Tan IIA significantly increased cell viability. | [11] |

| Apoptosis | Neonatal Rat Cardiomyocytes | Doxorubicin-induced apoptosis | 1 and 3 μM Tan IIA inhibited apoptosis. | [12] |

| VSMC Proliferation | Rat Aortic Smooth Muscle Cells | PDGF-induced proliferation | Dose-dependent inhibition of proliferation. | [13][14] |

| Inflammatory Cytokine Production (TNF-α) | ApoE-/- mice | High-fat diet | High dose (90 mg/kg/day) Tan IIA decreased TNF-α levels. | |

| ROS Production | HUVECs | H₂O₂ stimulation | Concentration-dependent suppression of ROS production. | [15] |

Note: This table summarizes data for Tanshinone IIA. Specific quantitative data for this compound is largely unavailable.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to investigate the effects of tanshinones on cardiovascular targets.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the expression levels of total and phosphorylated proteins in a signaling pathway (e.g., Akt, p-Akt, NF-κB p65) in response to Tanshinone IIA treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HUVECs, cardiomyocytes) at an appropriate density and treat with various concentrations of Tanshinone IIA for the desired time. Include vehicle-treated and positive/negative controls.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS in cells treated with Tanshinone IIA.

Materials:

-

Cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips and treat with Tanshinone IIA and an ROS-inducing agent (e.g., H₂O₂) as required.

-

Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement:

-

Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation ~488 nm, emission ~525 nm for DCF).

-

Plate Reader: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

Analysis: Quantify the fluorescence intensity and normalize to cell number or a control group.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of Tanshinone IIA on the proliferation of vascular smooth muscle cells or other relevant cell types.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Tanshinone IIA stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Tanshinone IIA for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion and Future Directions

The available evidence strongly supports the role of Tanshinone IIA as a multi-target agent with significant therapeutic potential in cardiovascular diseases. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress provides a solid foundation for its cardioprotective effects. However, the striking lack of specific research on this compound represents a significant knowledge gap.

Future research should prioritize the following:

-

Direct investigation of this compound: Studies specifically designed to elucidate the molecular targets and mechanisms of action of this compound in various cardiovascular cell types are urgently needed.

-

Comparative studies: Head-to-head comparisons of the biological activities and molecular targets of Tanshinone IIA and this compound would provide valuable insights into their potential differential therapeutic applications.

-

Quantitative analysis: Rigorous determination of binding affinities, IC50 values, and other quantitative parameters for the interaction of this compound with its putative targets is essential for drug development.

By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential of the entire family of tanshinones and pave the way for the development of novel and effective treatments for cardiovascular diseases.

References

- 1. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA ameliorates myocardial ischemia/reperfusion injury in rats by regulation of NLRP3 inflammasome activation and Th17 cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA protects against cardiac fibrosis through inhibition of β-tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA Improves Ventricular Remodeling following Cardiac Infarction by Regulating miR-205-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of tanshinone IIA on endothelial progenitor cells injured by tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Tanshinone IIA Sulfonate Inhibits Vascular Endothelial Cell Pyroptosis via the AMPK Signaling Pathway in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA protects cardiac myocytes against oxidative stress-triggered damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tanshinone: an inhibitor of proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis [PeerJ] [peerj.com]

Preliminary In Vitro Studies of Tanshinone IIB Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIB is a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine, particularly for the treatment of cardiovascular diseases.[1] In recent years, various tanshinones have been investigated for their potential anticancer properties.[2][3] Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against various cell lines, primarily through the induction of apoptosis, marking it as a compound of interest for further oncological research. This guide provides a consolidated overview of the available in vitro data, detailed experimental protocols, and the molecular pathways implicated in the cytotoxic action of this compound.

Data Presentation: Cytotoxic Activity

Quantitative data on the specific cytotoxic effects of this compound is limited, with many studies grouping it among other tanshinone derivatives. The available data indicates that its efficacy is concentration-dependent and varies across different cell lines.

| Compound | Cell Lines Tested | Assay | Exposure Time | Reported IC50 / Efficacy | Source |

| This compound & 14 other analogues | KB (nasopharyngeal), Hela (cervical), Colo-205 (colon), Hep-2 (laryngeal) | Not specified | Not specified | Effective at concentrations below 1 µg/mL for several analogues. | [4] |

| 18 Tanshinone Pigments (incl. This compound) | A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (CNS), HCT-15 (colon) | SRB (sulforhodamine-B) | 48 hours | IC50 values ranged from 0.2 to 8.1 µg/mL across all compounds and cell lines. | [5] |

Note: The cited studies evaluated multiple tanshinone compounds. The specific IC50 value for this compound was not individually specified in the abstracts and would require consultation of the full papers.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. In vitro studies on rat cortical neurons demonstrated that this compound counteracts cytotoxicity by modulating key proteins in the intrinsic apoptotic pathway. Specifically, treatment with this compound was found to suppress the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of executioner caspases, such as Caspase-3, ultimately leading to cell death.

Signaling Pathway Visualization

The following diagram illustrates the proposed intrinsic apoptosis pathway modulated by this compound.

Caption: Intrinsic apoptosis pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of cytotoxicity. The following sections outline standard protocols for key experiments.

Cell Culture and Treatment

-

Cell Seeding : Plate cells (e.g., A549, HeLa, MCF-7) in 96-well microtiter plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[1]

-

Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[6]

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.[6]

-

Cell Treatment : After the initial 24-hour incubation, replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

-

Exposure : Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7]

-

Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[8]

-

MTT Addition : Following the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate the plate for 2-4 hours at 37°C.[1][9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection : After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.[11]

-

Washing : Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[11][13]

-

Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.[12]

-

Viable cells : Annexin V-FITC negative and PI negative.

-

Early apoptotic cells : Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.[11]

-

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an in vitro cytotoxicity study.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. assets.fishersci.com [assets.fishersci.com]

Unveiling Tanshinone IIB: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIB, a lipophilic diterpenoid quinone, is a bioactive constituent isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] While often studied in the context of the broader family of tanshinones, this compound itself has demonstrated distinct and potent pharmacological activities, drawing increasing interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on detailed experimental protocols and the elucidation of its molecular mechanisms.

Historically, the focus of research on Salvia miltiorrhiza has been on its more abundant constituents, such as Tanshinone IIA. However, early studies identified a variety of tanshinone compounds, including a component initially designated as "isothis compound," which was found to inhibit platelet aggregation.[2] Later research confirmed the presence of this compound and its derivatives in preparations of Danshen, highlighting its relevance as a natural product.[3] More recent investigations have underscored its therapeutic potential, particularly its neuroprotective effects, where it has been shown to reduce neuronal apoptosis.[2][4]

This guide will delve into the technical aspects of isolating and characterizing this compound, providing detailed methodologies for researchers seeking to work with this promising natural compound. Furthermore, it will explore the current understanding of its mechanism of action, particularly its influence on critical signaling pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its accurate identification and quantification. The following table summarizes key data for this compound, compiled from available literature.

| Property | Data | Reference |

| Molecular Formula | C₁₉H₁₈O₄ | |

| Molecular Weight | 310.34 g/mol | |

| Appearance | Reddish crystalline powder | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform; poorly soluble in water | [5] |

| UV-Vis (λmax) | To be determined (TBD) | |

| ¹H NMR (CDCl₃, δ ppm) | TBD | |

| ¹³C NMR (CDCl₃, δ ppm) | TBD | |

| Mass Spectrometry | TBD |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Salvia miltiorrhiza involves a multi-step process of extraction and chromatographic purification. While specific protocols solely for this compound are not extensively detailed in the literature, the following procedure is a comprehensive methodology adapted from established methods for the separation of various tanshinones.[6][7][8][9]

Extraction of Total Tanshinones

This initial step aims to extract the lipophilic tanshinone compounds from the dried roots of Salvia miltiorrhiza.

-

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

Macerate the powdered Salvia miltiorrhiza roots with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction under reflux for 2 hours.

-

Repeat the extraction process twice to ensure maximum yield.

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

-

Purification by Macroporous Resin Column Chromatography

This step serves to remove highly polar impurities and enrich the tanshinone content of the extract.

-

Materials:

-

Crude tanshinone extract

-

D101 macroporous adsorption resin

-

Ethanol (various concentrations: 0%, 45%, 90%)

-

Glass column

-

-

Procedure:

-

Dissolve the crude extract in a minimal amount of 95% ethanol.

-

Pack a glass column with pre-treated D101 macroporous resin.

-

Load the dissolved extract onto the column.

-

Elute the column sequentially with different concentrations of ethanol:

-

Wash with distilled water (0% ethanol) to remove water-soluble impurities.

-

Elute with 45% ethanol to remove moderately polar impurities.

-

Elute with 90% ethanol to collect the total tanshinone fraction.

-

-

Collect the 90% ethanol eluent and concentrate it using a rotary evaporator to obtain a tanshinone-enriched fraction.

-

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step involves the use of preparative HPLC to isolate this compound from the enriched fraction. This technique offers high resolution for separating structurally similar compounds.

-

Materials:

-

Tanshinone-enriched fraction

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

HPLC-grade methanol

-

HPLC-grade water

-

Acetic acid

-

-

Procedure:

-

Dissolve the tanshinone-enriched fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water (containing 0.5% acetic acid). The specific gradient will need to be optimized to achieve the best separation of this compound from other tanshinones.

-

Monitor the elution at a suitable wavelength (e.g., 270 nm).

-

Collect the fraction corresponding to the peak of this compound based on retention time, which should be determined using an analytical standard if available, or by subsequent analytical identification.

-

Concentrate the collected fraction to obtain purified this compound.

-